Etomidato

Descripción general

Descripción

El etomidato es un agente anestésico intravenoso de acción corta que se utiliza principalmente para la inducción de anestesia general y sedación durante procedimientos cortos, como la reducción de articulaciones dislocadas, la intubación traqueal, la cardioversión y la terapia electroconvulsiva . Fue desarrollado por Janssen Pharmaceutica en 1964 y se introdujo como un agente intravenoso en 1972 en Europa y en 1983 en los Estados Unidos . El this compound es conocido por su rápido inicio de acción y su mínima depresión cardiovascular y respiratoria, lo que lo convierte en una opción preferida para pacientes con estabilidad cardiovascular comprometida .

Aplicaciones Científicas De Investigación

El etomidato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Anestesia y sedación: El this compound se utiliza ampliamente en entornos clínicos para la inducción de anestesia y sedación debido a su rápido inicio y corta duración de acción.

Estudios farmacocinéticos y farmacodinámicos: Los estudios de investigación han evaluado las propiedades farmacocinéticas y farmacodinámicas del this compound, incluida su distribución, metabolismo y eliminación.

Investigación en neurociencia: El this compound se utiliza en la investigación en neurociencia para estudiar sus efectos sobre el sistema nervioso central, particularmente su interacción con los receptores del ácido gamma-aminobutírico (GABA).

Estudios endocrinos: El this compound se ha estudiado por sus efectos sobre la esteroidogénesis adrenal y su posible uso como herramienta de diagnóstico para la insuficiencia adrenal.

Mecanismo De Acción

El etomidato ejerce sus efectos actuando como un modulador alostérico positivo del receptor del ácido gamma-aminobutírico tipo A (GABA_A) . Mejora la unión del GABA a sus receptores, lo que lleva a un aumento de la afluencia de iones cloruro en las neuronas y la posterior hiperpolarización . Esta hiperpolarización inhibe el disparo neuronal, lo que da como resultado sedación, hipnosis y anestesia . El mecanismo de acción único del this compound implica la unión en un sitio distinto asociado con el canal de iones cloruro del receptor GABA_A .

Análisis Bioquímico

Biochemical Properties

Etomidate acts at the level of the reticular-activating system to produce anesthesia . It is an imidazole compound that appears to depress CNS function via GABA . The major molecular targets mediating anesthetic effects of etomidate in the central nervous system are specific γ-aminobutyric acid type A receptor subtypes . Amino acids forming etomidate binding sites have been identified in transmembrane domains of these proteins .

Cellular Effects

Etomidate has a swift onset of hypnotic effect, similarly to barbiturates and propofol, mainly through its action on the GABA A receptor . It has no analgesic effect . A major advantage of etomidate is that it barely impacts the cardiovascular system . Prolonged or repeated exposure to etomidate in children below 3 years of age, including in the third trimester of gestation in pregnant women, may cause cell death in the developing brain that can result in cognitive deficits in learning and memory or adverse behavioral effects .

Molecular Mechanism

Etomidate binds at a distinct binding site associated with a Cl - ionopore at the GABA A receptor, increasing the duration of time for which the Cl - ionopore is open . The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged .

Temporal Effects in Laboratory Settings

Etomidate produces a swift onset of hypnotic effect, similarly to barbiturates and propofol, mainly through its action on the GABA A receptor . Recovery from a single dose is rapid with little residual depression . Over the last decade, several analogs of etomidate have been developed, with the aim of retaining its stable cardiorespiratory profile, whilst eliminating its suppressive effect on the adrenocortical axis .

Dosage Effects in Animal Models

Following a rapid intravenous injection of etomidate in rats, recovery is rapid . The safety margin (LD50/ED50) is high, ranging from 15.9 in dogs to 50 in guinea pigs . Following a single injection or infusion in dogs, sustained high amplitude theta-activity in cortical and subcortical structures on the EEG is seen .

Metabolic Pathways

Etomidate metabolism occurs in the liver primarily by ester hydrolysis to the corresponding carboxylic acid of etomidate (major metabolite) or by N-dealkylation . The main metabolite is inactive . Only 2% of the drug is excreted unchanged, the rest being excreted as metabolites by the kidney (85%) and bile (13%) .

Transport and Distribution

After intravenous administration, etomidate distributed rapidly to all tissues in rats and beagle dogs, with the highest concentrations in fat and liver . High concentrations of ET-26-acid, a major hydroxylation metabolite of etomidate, were found in liver, plasma, and kidney .

Subcellular Localization

The major molecular targets mediating anesthetic effects of etomidate in the central nervous system are specific γ-aminobutyric acid type A receptor subtypes . Amino acids forming etomidate binding sites have been identified in transmembrane domains of these proteins . These receptors are located in the postsynaptic membrane of neurons, where they play a crucial role in the fast synaptic inhibition .

Métodos De Preparación

El etomidato se sintetiza a través de una serie de reacciones químicas que involucran imidazol y etil 1-feniletilcarboxilato. La ruta sintética generalmente implica los siguientes pasos:

Formación de derivado de imidazol: El paso inicial implica la reacción de imidazol con etil 1-feniletilcarboxilato para formar un derivado de imidazol.

Esterificación: El derivado de imidazol se somete a esterificación para producir this compound.

Los métodos de producción industrial de this compound implican la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. El proceso incluye el control de la temperatura, la presión y el tiempo de reacción para lograr el producto deseado .

Análisis De Reacciones Químicas

El etomidato se somete a varios tipos de reacciones químicas, que incluyen:

Hidrólisis: El this compound se hidroliza rápidamente por las esterasas hepáticas en un ácido carboxílico inactivo.

Oxidación y reducción: Si bien las reacciones específicas de oxidación y reducción del this compound están menos documentadas, se sabe que el this compound no se somete a transformaciones metabólicas significativas más allá de la hidrólisis.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen esterasas para la hidrólisis y varios catalizadores para las reacciones de sustitución. El principal producto formado a partir de la hidrólisis es el ácido carboxílico this compound .

Comparación Con Compuestos Similares

El etomidato se compara a menudo con otros agentes anestésicos intravenosos como el propofol, el tiopental y la ketamina. Estas son algunas comparaciones clave:

La singularidad del this compound radica en su capacidad para proporcionar una inducción rápida de la anestesia con efectos cardiovasculares y respiratorios mínimos, lo que lo convierte en una opción preferida para pacientes con inestabilidad hemodinámica .

Compuestos similares

- Propofol

- Tiopental

- Ketamina

- Clorhidrato de this compound de metoxietilo (ET-26)

- ABP-700

Estos compuestos comparten algunas propiedades farmacológicas con el this compound, pero difieren en su inicio, duración de acción y perfiles de efectos secundarios .

Propiedades

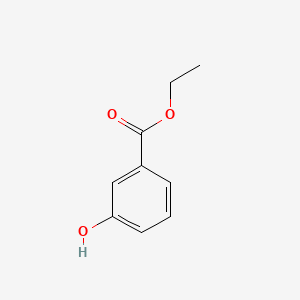

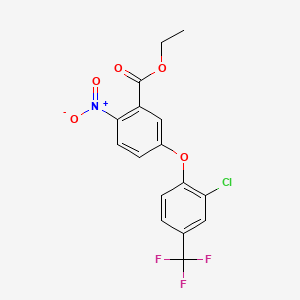

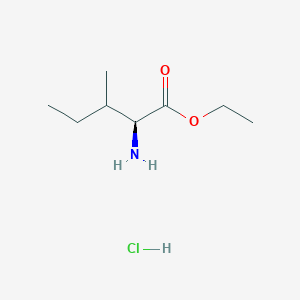

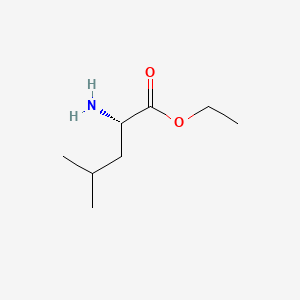

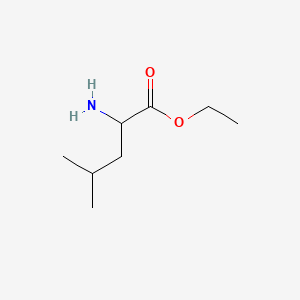

IUPAC Name |

ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUKDXXFDDZOKR-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CN=CN1[C@H](C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023033 | |

| Record name | Etomidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Etomidate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.77e-01 g/L | |

| Record name | Etomidate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00292 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etomidate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Etomidate binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. | |

| Record name | Etomidate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00292 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

33125-97-2 | |

| Record name | Etomidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33125-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etomidate [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033125972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etomidate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00292 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etomidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etomidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOMIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22628B598 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Etomidate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142-142.8, 67 °C | |

| Record name | Etomidate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00292 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etomidate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.